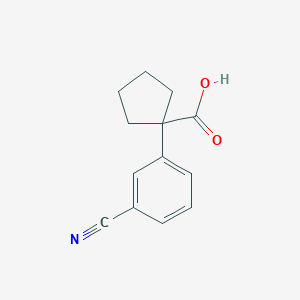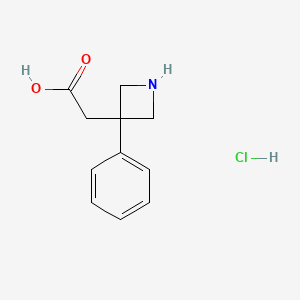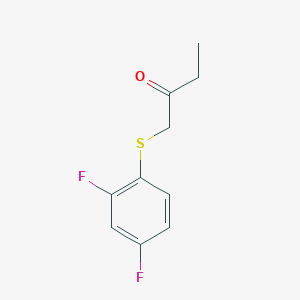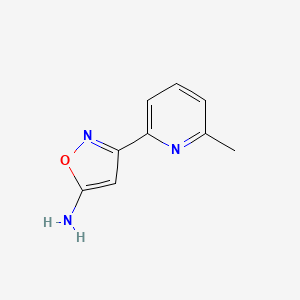
2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one is a chemical compound known for its unique structure and properties It consists of a trifluoromethyl group attached to an ethanone backbone, which is further connected to a phenyl-substituted triazole ring
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenyl-1h-1,2,3-triazole and trifluoroacetyl chloride.
Reaction Conditions: The triazole compound is reacted with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures to ensure selective reactions.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its biological activity, including its effects on enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The phenyl group contributes to hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one can be compared with similar compounds such as:
2,2,2-Trifluoro-1-(1-phenyl-1H-pyrrol-2-yl)ethan-1-one: This compound has a pyrrole ring instead of a triazole ring, leading to different chemical and biological properties.
1,1,1-Trifluoro-3-phenyl-2-propanone: This compound lacks the triazole ring and has different reactivity and applications.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has a different carbonyl group arrangement, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, triazole ring, and phenyl group, which together confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H6F3N3O |
|---|---|
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(1-phenyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)9(17)8-6-16(15-14-8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
PWJUZSMPRCRLJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)
![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)
![Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)






![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol](/img/structure/B13529241.png)
